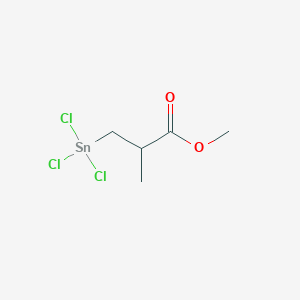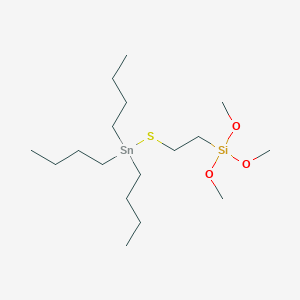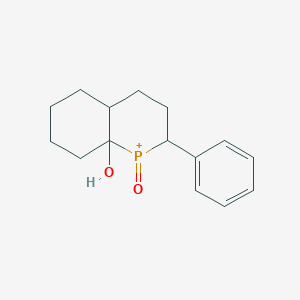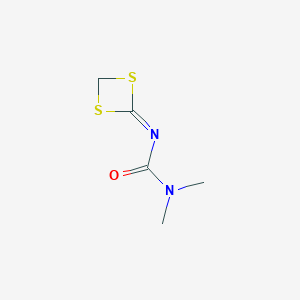
N'-1,3-Dithietan-2-ylidene-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is a chemical compound known for its unique structure and properties It features a dithietane ring, which is a four-membered ring containing two sulfur atoms, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the dithietane ring, forming simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or simpler sulfur compounds.
Scientific Research Applications
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can interact with nucleophiles or electrophiles in biological systems. This interaction can modulate enzyme activity or other cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar in structure but contains a thiourea moiety instead of urea.
2-(1,3-Dithiol-2-ylidene)malonitrile: Features a dithiolane ring and is used in organic electronics.
1,3-Dithianes: Commonly used as protecting groups in organic synthesis.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is unique due to its combination of a dithietane ring and a dimethylurea moiety. This structure imparts distinct chemical reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
59754-12-0 |
|---|---|
Molecular Formula |
C5H8N2OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
3-(1,3-dithietan-2-ylidene)-1,1-dimethylurea |
InChI |
InChI=1S/C5H8N2OS2/c1-7(2)4(8)6-5-9-3-10-5/h3H2,1-2H3 |
InChI Key |
JMDBDMIUCSPYEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N=C1SCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



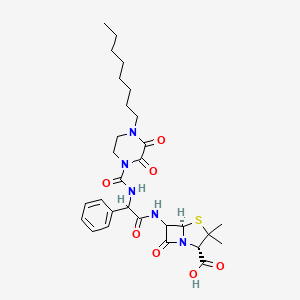
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
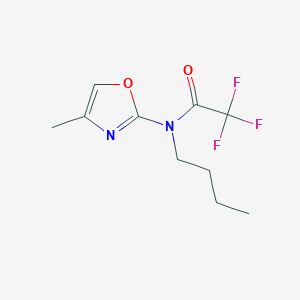
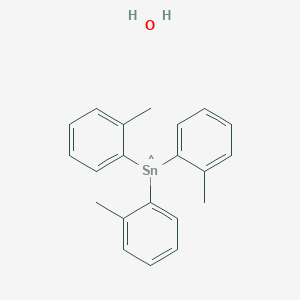
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
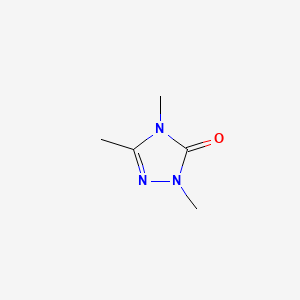
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
